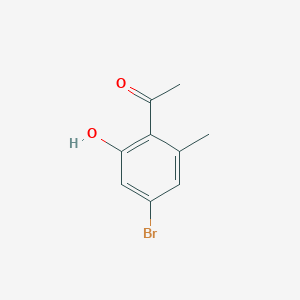![molecular formula C8H7BrN2 B8053096 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7-position and a methyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridine can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, although specific products are less frequently documented.
Aplicaciones Científicas De Investigación
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting mitotic spindle checkpoint kinases such as MPS1.
Cancer Research: Derivatives of this compound have shown potent anticancer activities by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into the mechanisms of cell division and cancer progression.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves the inhibition of specific enzymes or proteins. For example, as a kinase inhibitor, it binds to the active site of the target kinase, preventing ATP binding and subsequent phosphorylation of substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: The parent compound without the bromine and methyl substitutions.
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A similar compound with a methoxy group instead of a methyl group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Uniqueness
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other pyrrolopyridine derivatives. Its bromine atom at the 7-position and methyl group at the 1-position make it a valuable scaffold for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
7-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-10-5-7(9)8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCUIJTQOBBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=CC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)



![5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8053047.png)





![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8053092.png)


